1-Ethyl-2,4,4-trimethylpyrrolidine
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Overview
Description
1-Ethyl-2,4,4-trimethylpyrrolidine is an organic compound with the molecular formula C9H19N. It belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by its unique structure, which includes an ethyl group and three methyl groups attached to the pyrrolidine ring. It is used in various chemical and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2,4,4-trimethylpyrrolidine typically involves the alkylation of pyrrolidine derivatives. One common method is the reaction of 2,4,4-trimethylpyrrolidine with ethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2,4,4-trimethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the ethyl or methyl groups can be replaced by other functional groups using appropriate reagents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidines depending on the reagents used
Scientific Research Applications
1-Ethyl-2,4,4-trimethylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-2,4,4-trimethylpyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Pyrrolidine: The parent compound, which lacks the ethyl and methyl substitutions.
2,4,4-Trimethylpyrrolidine: Similar structure but without the ethyl group.
1-Methyl-2,4,4-trimethylpyrrolidine: Similar structure with a methyl group instead of an ethyl group.
Uniqueness: 1-Ethyl-2,4,4-trimethylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other pyrrolidine derivatives may not be as effective .
Properties
Molecular Formula |
C9H19N |
---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
1-ethyl-2,4,4-trimethylpyrrolidine |
InChI |
InChI=1S/C9H19N/c1-5-10-7-9(3,4)6-8(10)2/h8H,5-7H2,1-4H3 |
InChI Key |
SQVFNRRBCVRHCT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(CC1C)(C)C |
Origin of Product |
United States |
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